N-(2-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O2S2 and its molecular weight is 473.97. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis for Imaging
One study discusses the synthesis and application of a related compound, DPA-714, which is a selective ligand of the translocator protein (18 kDa) and can be labeled with fluorine-18 for in vivo imaging using positron emission tomography (PET). This compound's design, incorporating a fluorine atom, allows for its use in imaging studies to investigate neuroinflammatory processes, showcasing the compound's utility in neurology and oncology research (Dollé et al., 2008).
Quantum Chemical Insight and Molecular Structure
Another study provides quantum chemical insights into the molecular structure, vibrational assignments, and interactions of a novel antiviral molecule closely related to the query compound. This research highlights the compound's potential in antiviral applications, particularly against SARS-CoV-2, demonstrating its significance in drug discovery and development (Mary et al., 2020).
Dual Inhibitory Activity
Research on thieno[2,3-d]pyrimidine derivatives has shown potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide synthesis pathways. These findings suggest the compound's relevance in cancer therapy, offering a basis for the development of new anticancer drugs (Gangjee et al., 2008).
Interaction with Biological Molecules
A study on p-hydroxycinnamic acid derivatives, including compounds structurally similar to the query molecule, explored their interaction with bovine serum albumin (BSA). This research provides insights into how these compounds might interact with proteins, which is crucial for understanding their pharmacokinetic properties and potential therapeutic applications (Meng et al., 2012).
Antitumor Activity
The synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for antitumor activity highlight the potential of these compounds in oncology. Several derivatives displayed potent anticancer activity against various human cancer cell lines, underscoring the relevance of these compounds in developing new cancer treatments (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c1-12-7-13(2)9-15(8-12)27-21(29)20-18(5-6-30-20)26-22(27)31-11-19(28)25-17-4-3-14(24)10-16(17)23/h3-10H,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSITTCSCLDDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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